molecular formula C10H12BrN5 B14272830 Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- CAS No. 153802-75-6

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-

Cat. No.: B14272830
CAS No.: 153802-75-6
M. Wt: 282.14 g/mol
InChI Key: MMMARWXUBFQTRJ-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. Pyrido[2,3-d]pyrimidines have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- typically involves multi-step reactions. One common method involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with various reagents under specific conditions. For instance, the reductive condensation with 3,4,5-trimethoxyaniline in the presence of Raney Ni (70%) in acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for pyrido[2,3-d]pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with an amine can yield a corresponding amine derivative .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- involves its interaction with specific molecular targets. For instance, it inhibits dihydrofolate reductase with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition ultimately halts the synthesis of RNA and DNA, leading to the death of cancer cells .

Properties

CAS No.

153802-75-6

Molecular Formula

C10H12BrN5

Molecular Weight

282.14 g/mol

IUPAC Name

6-(bromomethyl)-5-ethylpyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C10H12BrN5/c1-2-6-5(3-11)4-14-9-7(6)8(12)15-10(13)16-9/h4H,2-3H2,1H3,(H4,12,13,14,15,16)

InChI Key

MMMARWXUBFQTRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC(=NC2=NC=C1CBr)N)N

Origin of Product

United States

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